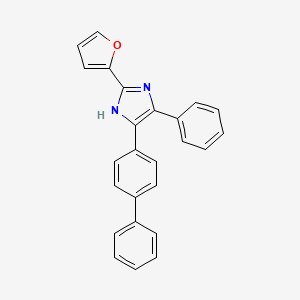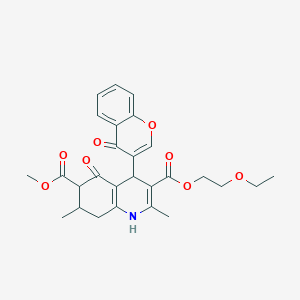
5-(4-biphenylyl)-2-(2-furyl)-4-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-biphenylyl)-2-(2-furyl)-4-phenyl-1H-imidazole, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent. TAK-659 belongs to the class of compounds known as imidazoles, which have been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathway of B-cells. Upon activation, BTK phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2), which leads to the activation of various transcription factors and ultimately, the proliferation and survival of B-cells. TAK-659 binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking the downstream signaling pathway and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been found to exhibit various biochemical and physiological effects in preclinical studies. In addition to its anti-tumor activity, TAK-659 has also been found to exhibit anti-inflammatory properties by inhibiting the activity of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, TAK-659 has been found to modulate the activity of various immune cells such as T-cells and natural killer (NK) cells, which play a critical role in the body's immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TAK-659 is its high potency and selectivity for BTK. TAK-659 has been found to exhibit a high degree of selectivity for BTK over other kinases, which reduces the risk of off-target effects. Furthermore, TAK-659 has been found to exhibit good pharmacokinetic properties, such as high oral bioavailability and long half-life, which makes it an attractive candidate for clinical development. However, one of the limitations of TAK-659 is its potential for toxicity, particularly in the liver. Studies have shown that TAK-659 can induce liver toxicity in animal models, which may limit its clinical application.
Zukünftige Richtungen
There are several potential future directions for the development of TAK-659. One area of research is the development of combination therapies with other anti-cancer agents. Studies have shown that TAK-659 can synergize with other agents such as venetoclax, which is a BCL-2 inhibitor, to induce apoptosis in cancer cells. Another area of research is the development of TAK-659 as a potential therapeutic agent in autoimmune diseases such as rheumatoid arthritis and lupus. Preclinical studies have shown that TAK-659 can modulate the activity of various immune cells, which may have therapeutic implications in these diseases. Furthermore, the development of TAK-659 as a potential therapeutic agent in viral infections such as COVID-19 is also an area of active research. Studies have shown that BTK plays a critical role in the immune response to viral infections, and TAK-659 may have potential as a therapeutic agent in these diseases.
Synthesemethoden
The synthesis of TAK-659 is a complex process that involves several steps. The first step involves the preparation of 2-(2-furyl) acetonitrile, which is then reacted with 4-biphenylboronic acid to form 5-(4-biphenylyl)-2-(2-furyl) imidazole. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with phenylboronic acid to yield the final product, TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential as a therapeutic agent in various diseases. One of the major areas of research has been in the field of oncology, where TAK-659 has been found to exhibit potent anti-tumor activity. Studies have shown that TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key signaling molecule in B-cell receptor (BCR) signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which are often dysregulated in various types of cancers such as leukemia and lymphoma.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O/c1-3-8-18(9-4-1)19-13-15-21(16-14-19)24-23(20-10-5-2-6-11-20)26-25(27-24)22-12-7-17-28-22/h1-17H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITPXJMDVVLWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5967505.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-3-cyclohexene-1-carboxamide](/img/structure/B5967517.png)
![N,8-dimethyl-3-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5967518.png)
![3-[4-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5967521.png)

![4-[(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]-N-(4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B5967538.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B5967544.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B5967558.png)
![4-{[[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5967566.png)
![1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone](/img/structure/B5967578.png)
![2-{1-(cyclohexylmethyl)-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967587.png)
![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5967589.png)
![N~1~-ethyl-N~1~-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N~2~,N~2~-dimethylglycinamide](/img/structure/B5967595.png)
![1-cycloheptyl-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5967601.png)